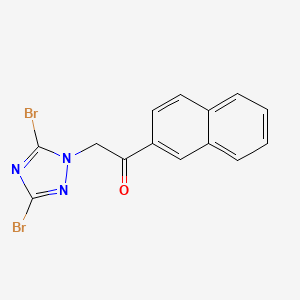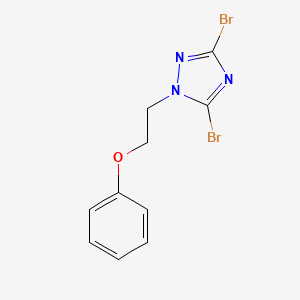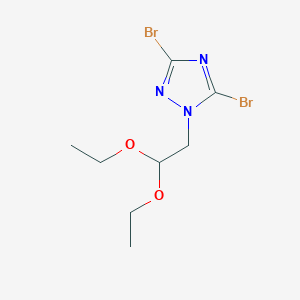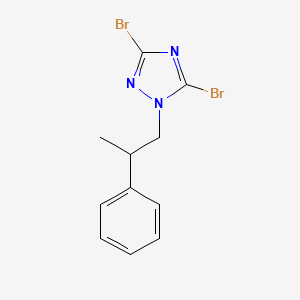![molecular formula C8H11Br2N3O2 B6344601 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole CAS No. 1240568-05-1](/img/structure/B6344601.png)
3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C8H11Br2N3O2 . The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted at the 1-position by a 2-(1,3-dioxan-2-yl)ethyl group and at the 3 and 5 positions by bromine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Additionally, the compound contains a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms and four carbon atoms .科学的研究の応用
Chemical and Biological Applications
The scientific research applications of 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole and related triazole derivatives span across various fields, including drug development, material science, and organic synthesis. These applications are driven by the unique chemical properties and biological activities associated with triazole rings.
Drug Development and Biological Activities
Triazole derivatives, including this compound, have been extensively studied for their potential in drug development. Triazoles are known for a broad range of biological activities, such as antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and activity against several neglected diseases. Their importance in medicinal chemistry is highlighted by the success of various triazole-based drugs in the pharmaceutical market (Ferreira et al., 2013).
Synthesis and Chemical Properties
Triazole derivatives are pivotal in the development of new synthetic methodologies, including eco-friendly procedures. Advances in the synthesis of triazoles through eco-friendly copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been significant, allowing for the creation of 1,2,3-triazoles with various biological activities. These methodologies offer advantages such as shorter reaction times, higher yields, and the use of less toxic catalysts, promoting sustainability in chemical synthesis (de Souza et al., 2019).
Material Science Applications
Triazole derivatives also find applications in material science, notably in the development of corrosion inhibitors for metal surfaces. 1,2,3-Triazole derivatives, prepared via CuAAC click reactions, have shown efficiency as corrosion inhibitors for various metals and their alloys in aggressive media. Their stability and non-toxic nature make them suitable for environmentally friendly corrosion protection strategies (Hrimla et al., 2021).
Proton-Conducting Membranes
In the field of energy, triazole-based polymers and composites have been explored for their potential in developing proton-conducting membranes for fuel cells. These materials aim to improve fuel cell performance by offering high thermal stability, morphological stability, and high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
特性
IUPAC Name |
3,5-dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2N3O2/c9-7-11-8(10)13(12-7)3-2-6-14-4-1-5-15-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKDLNODUUISIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)

![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)

![4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)





![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
